[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone
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Overview
Description
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone is a complex organic compound that features a pyrrolidine ring, an imidazo[2,1-b][1,3]thiazole core, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone typically involves multi-step organic reactionsReaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the methoxyphenyl ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Major Products: The major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific proteins or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core and are often explored for their medicinal properties.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group may exhibit similar chemical reactivity and biological interactions.
This compound’s uniqueness lies in its combination of these structural elements, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-12-4-2-3-11(7-12)13-8-21(9-14(13)18)16(22)15-10-20-5-6-24-17(20)19-15/h2-7,10,13-14H,8-9,18H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGJZRVXPBSJV-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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